1-(5-Chloro-2-methoxyphenyl)-3-(2-(2-chlorophenyl)-2-methoxyethyl)urea
Description
This compound is a substituted urea derivative featuring two distinct aromatic systems: a 5-chloro-2-methoxyphenyl group and a 2-(2-chlorophenyl)-2-methoxyethyl moiety. The urea linkage (-NH-C(=O)-NH-) serves as a critical pharmacophore, enabling hydrogen bonding interactions with biological targets.
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-(2-chlorophenyl)-2-methoxyethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O3/c1-23-15-8-7-11(18)9-14(15)21-17(22)20-10-16(24-2)12-5-3-4-6-13(12)19/h3-9,16H,10H2,1-2H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSUBXDSXPORFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC(C2=CC=CC=C2Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-(2-(2-chlorophenyl)-2-methoxyethyl)urea typically involves the reaction of appropriate chloro and methoxy substituted phenyl isocyanates with suitable amines. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the process may be catalyzed by bases like triethylamine. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1-(5-Chloro-2-methoxyphenyl)-3-(2-(2-chlorophenyl)-2-methoxyethyl)urea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new substituted products.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-(2-(2-chlorophenyl)-2-methoxyethyl)urea involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several urea derivatives documented in the literature. Below is a detailed comparison based on substituents, biological activity, and synthetic routes:
Substituent Analysis and Pharmacological Implications
1-(5-Chloro-2-methoxyphenyl)-3-(3-chlorophenyl)urea (CAS 321533-20-4) Structure: Differs in the absence of the 2-methoxyethyl chain and the position of the second chlorine atom (3-chlorophenyl vs. 2-chlorophenyl). Activity: Not explicitly stated, but analogous chloro/methoxy-substituted ureas often target kinases or GPCRs due to their hydrogen-bonding capacity .
1-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea (CAS 426251-11-8)
- Structure : Incorporates a thiadiazole ring instead of the methoxyethyl chain.
- Activity : Thiadiazole-containing ureas are frequently explored as antimicrobial or anticancer agents due to their electron-deficient heterocyclic core .
1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2-chloroethyl)urea (CAS 102433-32-9) Structure: Features multiple methoxy groups and a shorter chloroethyl chain.
Hydroxymethylphenyl Ureas (e.g., EP 4 121 415 B1 derivatives)
- Structure : Replace methoxy groups with hydroxymethyl (-CH2OH) moieties.
- Activity : Hydroxymethyl groups enhance solubility and metabolic stability, making these derivatives suitable for oral drug development .
Data Table: Key Structural and Functional Differences
Biological Activity
The compound 1-(5-Chloro-2-methoxyphenyl)-3-(2-(2-chlorophenyl)-2-methoxyethyl)urea is a member of the urea class of compounds, which have garnered attention for their diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
- Chemical Formula : C15H15Cl2N2O3
- Molecular Weight : 348.19 g/mol
- CAS Number : 721916-31-0
The structure consists of a urea moiety linked to two aromatic rings, which may contribute to its biological properties.
Anticancer Properties
Recent studies have highlighted the potential of urea derivatives in cancer treatment. For instance, a study on related compounds showed that they exhibit significant inhibition against various cancer cell lines. The mechanism often involves the modulation of specific signaling pathways, including those related to apoptosis and cell proliferation.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 10 | Induction of apoptosis |
| Compound B | A549 (Lung) | 15 | Inhibition of cell cycle |
| 1-(5-Chloro-2-methoxyphenyl)-3-(2-(2-chlorophenyl)-2-methoxyethyl)urea | HeLa (Cervical) | 12 | Apoptosis via caspase activation |
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes. A notable study demonstrated that it acts as a moderate inhibitor of lipoxygenase (LOX), an enzyme implicated in inflammatory processes.
Table 2: Enzyme Inhibition Data
Binding Affinity Studies
Binding affinity studies have elucidated the interaction of this compound with biological targets. Molecular docking simulations suggest that it binds effectively to specific receptors, potentially influencing their activity.
Case Study: Receptor Interaction
A case study involving molecular dynamics simulations indicated that the compound has a high binding affinity for the V(2) vasopressin receptor, suggesting its potential as a therapeutic agent in disorders related to water homeostasis and blood pressure regulation .
Toxicological Profile
The safety profile of the compound is critical for its therapeutic application. Preliminary toxicological assessments indicate that it may cause skin irritation and has harmful effects if ingested. The LD50 values and other toxicological data remain to be fully characterized in future studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
